molecular formula C22H36N8O6 B1180522 D-Leucyl-L-threonyl-N-(4-nitrophenyl)-L-argininamide CAS No. 122630-72-2

D-Leucyl-L-threonyl-N-(4-nitrophenyl)-L-argininamide

Cat. No. B1180522
CAS RN: 122630-72-2
M. Wt: 508.6 g/mol
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

D-Leucyl-L-threonyl-N-(4-nitrophenyl)-L-argininamide, also known as LTA4H inhibitor, is a small molecule that has been extensively studied for its potential therapeutic applications in various diseases. This compound is known to inhibit the activity of the enzyme leukotriene A4 hydrolase (LTA4H), which plays a crucial role in the biosynthesis of leukotrienes, a group of inflammatory mediators.

Scientific Research Applications

Substrate for Tryptase ϵ/PRSS22

The compound H-D-Leu-Thr-Arg-pNA is a preferred substrate of the human epithelium serine protease tryptase ϵ/PRSS22 . Tryptase ϵ is a member of the chromosome 16p13.3 family of human serine proteases that is preferentially expressed by epithelial cells .

Role in Fibrinolysis

Tryptase ϵ plays a prominent role in fibrinolysis and other urokinase-type plasminogen activator (uPA)-dependent reactions in the lung . The ability of tryptase ϵ to activate uPA in the presence of varied protease inhibitors suggests its significant role in these processes .

Role in Cell Migration

Tryptase ϵ can induce pro-uPA–expressing smooth muscle cells to increase their migration through a basement membrane–like extracellular matrix . This suggests a potential role of H-D-Leu-Thr-Arg-pNA in studying cell migration.

Study of Protease Activity

The compound is used in the study of protease activity. For instance, the ability of the C-9A/C90A/C112A mutant to cleave H-D-Leu-Thr-Arg-pNA was significantly reduced relative to the C90A mutant . This indicates that the physical retention of the conserved propeptide is necessary for optimal enzymatic activity of processed tryptase ϵ .

Substrate for Recombinant Human Tryptases

H-D-Leu-Thr-Arg-pNA is a chromogenic substrate cleaved by recombinant human tryptases ε (PRSS22) and γ (transmembrane tryptase, TMT) . This makes it useful in the study of these specific tryptases.

Role in Serine Protease Research

The compound is used in the research of serine proteases. The PRSS22 gene, which encodes a member of the trypsin family of serine proteases, preferentially cleaves the synthetic substrate H-D-Leu-Thr-Arg-pNA .

Mechanism of Action

properties

IUPAC Name

(2R)-2-amino-N-[(2S,3R)-1-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]-4-methylpentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H36N8O6/c1-12(2)11-16(23)19(32)29-18(13(3)31)21(34)28-17(5-4-10-26-22(24)25)20(33)27-14-6-8-15(9-7-14)30(35)36/h6-9,12-13,16-18,31H,4-5,10-11,23H2,1-3H3,(H,27,33)(H,28,34)(H,29,32)(H4,24,25,26)/t13-,16-,17+,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBFUBQKPPLZOLE-ZSGPHXLJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@@H](CC(C)C)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36N8O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-D-Leu-Thr-Arg-pNA

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